Cy7 dise(diso3)

Übersicht

Beschreibung

Cy7 dise(diso3) is a near-infrared heptamethine cyanine dye known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to emit fluorescence in the near-infrared region, making it an excellent candidate for biological imaging and other applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cy7 dise(diso3) typically involves the condensation of indole derivatives with heptamethine linkers. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine structure.

Industrial Production Methods

Industrial production of Cy7 dise(diso3) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Cy7 dise(diso3) undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.

Reduction: Reduction reactions can also alter the dye’s fluorescence characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Cy7 dise(diso3) has a wide range of scientific research applications, including:

Biological Imaging: Its near-infrared fluorescence makes it ideal for in vivo imaging, allowing researchers to visualize biological processes with minimal background interference

Protein Labeling: The dye is used to label proteins for various biochemical assays, enabling the study of protein interactions and functions.

Cancer Research: Cy7 dise(diso3) is employed in targeted cancer therapies, where it helps in the detection and treatment of tumors.

Environmental Monitoring: The dye is used in sensors to detect trace amounts of pollutants in environmental samples.

Wirkmechanismus

The mechanism of action of Cy7 dise(diso3) involves its interaction with specific molecular targets, leading to fluorescence emission. The dye’s near-infrared fluorescence is triggered by the absorption of light, followed by the emission of photons at a longer wavelength. This process is facilitated by the dye’s unique molecular structure, which allows for efficient energy transfer and minimal self-quenching .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cy5 dise(diso3): Another heptamethine cyanine dye with similar photophysical properties but different absorption and emission spectra.

Cy3 dise(diso3): A shorter-wavelength cyanine dye used for applications requiring visible light fluorescence

Uniqueness

Cy7 dise(diso3) stands out due to its near-infrared fluorescence, which provides deeper tissue penetration and reduced background interference compared to shorter-wavelength dyes. This makes it particularly valuable for in vivo imaging and other applications requiring high sensitivity and specificity .

Biologische Aktivität

Cy7 dyes, including Cy7 dise(diso3), are part of a class of near-infrared (NIR) fluorescent dyes widely used in biological research. These dyes are characterized by their high quantum yield, stability, and low photobleaching, making them suitable for various applications, including in vivo imaging, flow cytometry, and as labels for biomolecules.

Cy7 dyes function primarily through fluorescence. When excited by light at specific wavelengths, they emit light at longer wavelengths (NIR), which allows for deeper tissue penetration and reduced background fluorescence compared to visible light. This property is particularly beneficial in biological imaging applications where high sensitivity and specificity are required.

2. Applications in Imaging

- In Vivo Imaging : Cy7 dyes are utilized in optical imaging techniques to visualize biological processes in live organisms. Their NIR properties minimize scattering and absorption by tissues, enhancing imaging depth and resolution.

- Targeted Imaging : By conjugating Cy7 dyes with targeting moieties (e.g., antibodies or peptides), researchers can achieve targeted imaging of specific cells or tissues, facilitating the study of disease mechanisms and treatment responses.

3. Therapeutic Potential

Recent studies have explored the use of Cy7 dyes in therapeutic applications:

- Photothermal Therapy : Cy7 dyes can be used as agents for photothermal therapy (PTT). Upon NIR light irradiation, these dyes generate heat that can selectively ablate cancer cells while sparing surrounding healthy tissue.

- Drug Delivery Systems : Cy7-labeled nanoparticles have been investigated for targeted drug delivery. The fluorescent properties allow for tracking the distribution and release of therapeutic agents within biological systems.

Case Study 1: Tumor Imaging

A study demonstrated the effectiveness of Cy7-labeled antibodies in targeting tumor cells in a mouse model. The NIR fluorescence allowed researchers to visualize tumor margins during surgical procedures, improving resection accuracy.

Case Study 2: Photothermal Therapy

In another investigation, Cy7 dye was incorporated into polymeric nanoparticles for PTT against breast cancer. The study reported significant tumor regression following NIR irradiation, highlighting the potential of Cy7-based therapies in oncology.

Data Table: Comparison of Cy7 Dyes

| Property | Cy7 Dise(diso3) | Other Cy7 Variants |

|---|---|---|

| Quantum Yield | High | High |

| Stability | Excellent | Variable |

| NIR Emission Wavelength | 780 nm | 750-800 nm |

| Applications | Imaging, PTT | Imaging, Drug Delivery |

Research Findings

Recent research has focused on optimizing the properties of Cy7 dyes to enhance their performance in biological applications:

- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity.

- Biocompatibility Studies : Evaluations indicate that modified Cy7 dyes exhibit low toxicity in cellular assays, supporting their use in live animal studies.

Eigenschaften

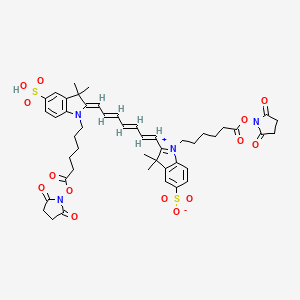

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5E,7Z)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H54N4O14S2/c1-46(2)34-30-32(66(58,59)60)20-22-36(34)48(28-14-8-12-18-44(56)64-50-40(52)24-25-41(50)53)38(46)16-10-6-5-7-11-17-39-47(3,4)35-31-33(67(61,62)63)21-23-37(35)49(39)29-15-9-13-19-45(57)65-51-42(54)26-27-43(51)55/h5-7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-4H3,(H-,58,59,60,61,62,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIDBSJSIFTEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H54N4O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.